molecular formula C21H20ClN3O B11011972 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B11011972
M. Wt: 365.9 g/mol
InChI Key: XZWNRDMELGEOHH-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities

Properties

Molecular Formula

C21H20ClN3O

Molecular Weight

365.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C21H20ClN3O/c22-16-6-7-20-18(11-16)15(13-25-20)9-10-23-21(26)8-5-14-12-24-19-4-2-1-3-17(14)19/h1-4,6-7,11-13,24-25H,5,8-10H2,(H,23,26)

InChI Key

XZWNRDMELGEOHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves the coupling of 5-chloroindole with 3-(1H-indol-3-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation methods or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole rings, especially at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide is unique due to the presence of the 5-chloro substituent on the indole ring, which can significantly alter its chemical and biological properties compared to other indole derivatives. This substitution can enhance its binding affinity to certain biological targets and improve its overall efficacy in various applications.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H19ClN2O2
Molecular Weight342.83 g/mol
LogP4.0134
Polar Surface Area34.364 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Research indicates that the compound may modulate the activity of various enzymes and receptors, leading to significant biological effects such as apoptosis in cancer cells and inhibition of microbial growth .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including prostate and breast cancer cells. The compound's efficacy was evaluated using MTT assays, revealing a dose-dependent decrease in cell viability:

Cell LineIC50 (μM) at 24hIC50 (μM) at 48hIC50 (μM) at 72h
PC3 (Prostate)40.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU145 (Prostate)98.14 ± 48.362.5 ± 17.341.85 ± 7.8

These findings suggest that the compound exhibits greater sensitivity towards PC3 cells compared to DU145 cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, with preliminary results indicating effectiveness against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

The presence of the 5-chloro group in the indole moiety is believed to enhance the compound's biological potency and selectivity compared to similar compounds lacking this substitution. Comparative studies have shown that derivatives with different halogen substitutions exhibit varying degrees of biological activity, emphasizing the importance of structural modifications in optimizing therapeutic effects .

Case Studies

  • Study on Anticancer Activity : A recent investigation focused on the effects of this compound on prostate cancer cell lines, demonstrating significant cytotoxic effects and potential mechanisms involving cell cycle arrest and apoptosis induction.
  • Antimicrobial Evaluation : Another study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings.

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